molecular formula C22H20ClN3O4S B14255231 4-[(4-chlorophenyl)sulfonylamino]-N-[(4-ethoxyphenyl)methylideneamino]benzamide CAS No. 477732-76-6

4-[(4-chlorophenyl)sulfonylamino]-N-[(4-ethoxyphenyl)methylideneamino]benzamide

Cat. No.: B14255231
CAS No.: 477732-76-6
M. Wt: 457.9 g/mol
InChI Key: RMRMPOOKTHGJOQ-UHFFFAOYSA-N
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Description

4-[(4-chlorophenyl)sulfonylamino]-N-[(4-ethoxyphenyl)methylideneamino]benzamide is a complex organic compound with the molecular formula C22H20ClN3O4S . This compound is known for its unique chemical structure, which includes a sulfonylamino group and an ethoxyphenyl group. It is used in various scientific research applications due to its distinctive properties.

Preparation Methods

The synthesis of 4-[(4-chlorophenyl)sulfonylamino]-N-[(4-ethoxyphenyl)methylideneamino]benzamide involves several steps. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with 4-ethoxyaniline to form an intermediate product. This intermediate is then reacted with benzoyl chloride under specific conditions to yield the final compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-[(4-chlorophenyl)sulfonylamino]-N-[(4-ethoxyphenyl)methylideneamino]benzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[(4-chlorophenyl)sulfonylamino]-N-[(4-ethoxyphenyl)methylideneamino]benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(4-chlorophenyl)sulfonylamino]-N-[(4-ethoxyphenyl)methylideneamino]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar compounds to 4-[(4-chlorophenyl)sulfonylamino]-N-[(4-ethoxyphenyl)methylideneamino]benzamide include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

477732-76-6

Molecular Formula

C22H20ClN3O4S

Molecular Weight

457.9 g/mol

IUPAC Name

4-[(4-chlorophenyl)sulfonylamino]-N-[(4-ethoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C22H20ClN3O4S/c1-2-30-20-11-3-16(4-12-20)15-24-25-22(27)17-5-9-19(10-6-17)26-31(28,29)21-13-7-18(23)8-14-21/h3-15,26H,2H2,1H3,(H,25,27)

InChI Key

RMRMPOOKTHGJOQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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